2-Methyl-1-(2-pyridyl)-1-propylamine

Beschreibung

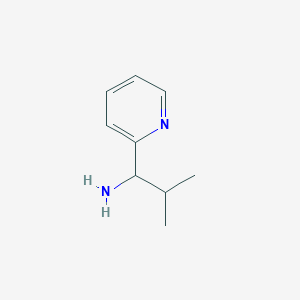

Chemical Structure: 2-Methyl-1-(2-pyridyl)-1-propylamine is a primary amine featuring a pyridyl group at the 2-position and a methyl substituent on the second carbon of the propylamine chain. Its molecular formula is C₉H₁₄N₂ (molecular weight: 150.22 g/mol) .

Applications: This compound is utilized in medicinal chemistry (e.g., as a ligand for metal complexes) and materials science (e.g., polymer modification) . Its primary amine group enables reactivity in nucleophilic substitutions, and the pyridyl moiety facilitates hydrogen bonding and metal coordination .

Eigenschaften

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQDUXKROXADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625588 | |

| Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-72-5 | |

| Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-pyridyl)-1-propylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridylamine with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the reductive amination of 2-acetylpyridine with isopropylamine in the presence of a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 2-acetylpyridine with isopropylamine under high pressure and temperature conditions is one such method. The use of palladium or platinum catalysts can enhance the efficiency of this process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(2-pyridyl)-1-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Hydrogen gas, palladium on carbon; performed under atmospheric or elevated pressure.

Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in polar aprotic solvents like DMF or acetonitrile.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of N-alkylated or N-acylated products.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(2-pyridyl)-1-propylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(2-pyridyl)-1-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pyridine ring and the amine group play crucial roles in binding to the active sites of these targets, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2-Methyl-1-(3-pyridyl)-1-propylamine

- Structure : Differs in the pyridyl group position (3-pyridyl vs. 2-pyridyl).

- Properties: Electronic Effects: The 3-pyridyl isomer has reduced resonance stabilization compared to the 2-pyridyl variant, altering its coordination behavior . Solubility: Both isomers share similar solubility profiles (soluble in polar solvents like ethanol and DMSO) but may differ in crystalline packing due to positional isomerism .

Non-Methylated Analog: 1-(2-Pyridyl)-1-propylamine

Enantiomers: (R)- and (S)-2-Methyl-1-(2-pyridyl)-1-propylamine

Phenyl-Substituted Analog: 2-Phenyl-1-propanamine

Chlorinated Derivative: 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine

- Structure : Introduces a chlorine atom at the 4-position of the pyridyl ring .

- Properties: Electron-Withdrawing Effect: Chlorine enhances electrophilicity, improving reactivity in SNAr reactions. Toxicity: Increased hepatotoxicity in rodent models compared to non-chlorinated analogs .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Hazard Profiles

Research Findings

- Coordination Chemistry : The 2-pyridyl group in this compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), making it valuable in catalysis .

- Polymer Modification: Grafting this compound onto poly(ether ketone cardo) membranes enhances proton conductivity in fuel cells by 40% compared to non-pyridyl analogs .

- Pharmacology: Methyl substitution improves metabolic stability by 30% in liver microsome assays compared to non-methylated derivatives .

Biologische Aktivität

2-Methyl-1-(2-pyridyl)-1-propylamine is an organic compound characterized by its unique structure, which includes a pyridine ring attached to a propylamine chain with a methyl group at the first carbon. This structural arrangement influences both its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHN. The presence of the pyridine ring at the 2-position contributes distinct steric and electronic properties that differentiate it from similar compounds. The compound's unique substitution pattern is believed to influence its interactions with biological targets, including enzymes and receptors, potentially affecting neurotransmission and metabolic pathways.

Research indicates that this compound may interact with various biomolecules, acting as a ligand in catalytic processes. While specific mechanisms remain under investigation, the compound is thought to influence reaction pathways and selectivity in synthetic organic chemistry. Its potential role in modulating enzyme activity suggests applications in pharmacology and medicinal chemistry.

Antimicrobial Properties

A related study highlighted that derivatives of compounds similar to this compound exhibited antimicrobial properties. For instance, the compound 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide demonstrated significant antimicrobial activity against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml. This suggests that this compound may also possess antimicrobial properties worthy of further exploration.

Case Studies

Several studies have focused on the biological implications of compounds structurally related to this compound:

Potential Applications

The unique properties of this compound suggest several potential applications:

- Medicinal Chemistry : Given its structural characteristics and preliminary evidence of biological activity, this compound could be explored for therapeutic applications in treating infections or other diseases influenced by enzyme activity.

- Synthetic Organic Chemistry : Its ability to act as a ligand may facilitate selective reactions in organic synthesis, making it valuable for developing new chemical entities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.